(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Overview
Description
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methoxy groups at the 6,6’ positions.
Phosphination: The next step involves the introduction of the phosphino groups. This is usually achieved through a reaction with di(3,5-xylyl)phosphine.
Chiral Resolution: The final step is the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is scaled up using similar synthetic routes but optimized for larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphino groups can be oxidized to phosphine oxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced, but typically include various functionalized biphenyl derivatives.
Scientific Research Applications
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other .
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
- (S)-7,7′-Bis[di(3,5-xylyl)phosphino]-3,3′,4,4′-tetrahydro-4,4′-dimethyl-8,8′-bi(2H-1,4-benzoxazine)
Uniqueness
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers better performance in certain asymmetric reactions, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHNRWTDUVXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459317 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394248-45-4, 362634-22-8 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.